molecular formula C14H14N2O3S2 B2562211 Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate CAS No. 477869-07-1

Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate

Cat. No.: B2562211
CAS No.: 477869-07-1
M. Wt: 322.4
InChI Key: KGZXYGFMNLMJRW-UHFFFAOYSA-N
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Description

Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an aminophenyl group, and a sulfanylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an aminophenyl halide reacts with a thiophene derivative.

    Attachment of the Sulfanylacetyl Moiety: This step involves the reaction of a thiol with an acyl chloride to form the sulfanylacetyl group, which is then coupled with the aminophenyl-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles such as amines or thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene and aminophenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its potential as a ligand for various enzymes and receptors makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, the compound’s structure suggests potential pharmacological activity. It could be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism by which Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring.

    Ethyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a thiophene ring and a sulfanylacetyl group makes it distinct from other similar compounds, potentially leading to unique applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 3-[[2-(2-aminophenyl)sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-19-14(18)13-10(6-7-20-13)16-12(17)8-21-11-5-3-2-4-9(11)15/h2-7H,8,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZXYGFMNLMJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001330214
Record name methyl 3-[[2-(2-aminophenyl)sulfanylacetyl]amino]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821875
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477869-07-1
Record name methyl 3-[[2-(2-aminophenyl)sulfanylacetyl]amino]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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